Product packaging for 3-Butyn-1-one, 1-phenyl-(Cat. No.:CAS No. 3771-56-0)

3-Butyn-1-one, 1-phenyl-

Cat. No.: B14144069
CAS No.: 3771-56-0
M. Wt: 144.17 g/mol
InChI Key: ZYTMAAKNUIONSC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 1-Phenyl-3-butyn-1-one

3-Butyn-1-one, 1-phenyl- is an organic compound with the chemical formula C₁₀H₈O. lookchem.com The systematic IUPAC name for this compound is 1-phenyl-3-butyn-1-one. It is also referred to as 1-phenylpropiynamide in some contexts. lookchem.com

The structure of 1-phenyl-3-butyn-1-one is characterized by a phenyl group (C₆H₅) attached to a butyn-1-one moiety. This moiety consists of a four-carbon chain containing a ketone functional group (C=O) at the first carbon and a carbon-carbon triple bond (C≡C) at the third position. lookchem.com This combination of an aromatic ring, a conjugated ketone, and a terminal alkyne makes it a highly reactive and versatile building block in organic synthesis.

Interactive Data Table: Properties of 1-Phenyl-3-butyn-1-one

PropertyValue
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 3771-56-0

Data sourced from references lookchem.comchemspider.com.

Significance and Research Context of Alkynyl Ketones in Organic Synthesis

Alkynyl ketones, including 1-phenyl-3-butyn-1-one, are highly valued intermediates in organic synthesis due to their dual functionality. The ketone and alkyne groups can undergo a wide variety of chemical reactions, allowing for the construction of complex molecular scaffolds.

The reactivity of alkynyl ketones makes them precursors to a range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, alkynyl ketones are utilized in the synthesis of pyridines, pyrazolines, isoxazoles, and triazoles through condensation and cycloaddition reactions. rsc.org The alkynyl ketone functionality serves as a versatile building block, enabling the efficient construction of these heterocyclic systems. rsc.org

Furthermore, alkynyl ketones participate in various catalytic annulation reactions to form carbocyclic and heterocyclic systems. Depending on the reaction conditions and catalysts, they can undergo cyclization to produce furans, indenones, and other complex fused-ring structures. rsc.org The development of new synthetic methods involving alkynyl ketones is an active area of research, with a focus on creating efficient and stereoselective transformations. organic-chemistry.org These reactions often employ transition metal catalysts or organocatalysts to achieve high yields and selectivities. organic-chemistry.orgorganic-chemistry.org

The utility of alkynyl ketones extends to their use in multicomponent reactions, where their reactivity is harnessed to build molecular complexity in a single step. They are key starting materials in the synthesis of highly functionalized pyrrolidines and azetidines, which are important nitrogen-containing heterocycles. organic-chemistry.org

Historical Perspectives and Evolution of Research on Phenylalkynones

Research into compounds containing both carbonyl and alkyne functionalities, such as phenylalkynones, has a history rooted in the fundamental explorations of organic reactions. The addition of acetylides to carbonyl groups, a key reaction for the synthesis of propargylic alcohols which can be oxidized to alkynyl ketones, was discovered by John Ulric Nef in 1899. wikipedia.org This foundational work laid the groundwork for the synthesis and study of alkynyl compounds.

In the decades that followed, the synthetic utility of alkynyl ketones, including phenylalkynones, became increasingly apparent. Early research likely focused on understanding their basic reactivity and exploring their potential as synthetic intermediates. The development of new catalytic systems, particularly those based on transition metals like palladium, copper, and gold, has significantly expanded the scope of reactions involving phenylalkynones. organic-chemistry.org

More recently, research has shifted towards developing more efficient and environmentally friendly synthetic methods. This includes the use of photocatalysis and electrocatalysis to drive reactions of phenylalkynones under milder conditions. rsc.org A notable recent development is a photocatalytic radical relay reaction of methylthiolated phenylalkynones to generate methylsulfonyl-containing thioflavones, showcasing the ongoing innovation in this field. rsc.org The continuous evolution of synthetic methodologies highlights the enduring importance of phenylalkynones as versatile building blocks in the ongoing quest for novel and complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O B14144069 3-Butyn-1-one, 1-phenyl- CAS No. 3771-56-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3771-56-0

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

1-phenylbut-3-yn-1-one

InChI

InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8H,6H2

InChI Key

ZYTMAAKNUIONSC-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenyl 3 Butyn 1 One and Analogues

Strategic Retrosynthetic Analysis of the Phenylalkynone Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For the 1-phenyl-3-butyn-1-one scaffold, the most prominent disconnection is at the C(sp)-C(sp2) bond between the carbonyl group and the alkyne. This leads to two primary synthons: a phenylacyl electrophile and a propargyl anion or its equivalent.

Another key retrosynthetic approach involves a disconnection adjacent to the carbonyl group, suggesting a Friedel-Crafts-type acylation of a phenyl-containing substrate with a propargyl acylating agent. Functional group interconversion is also a viable strategy, where an alcohol precursor, such as 1-phenyl-3-butyn-1-ol, is oxidized to the target ketone. orgsyn.org These disconnections form the basis for the main synthetic methodologies discussed below.

Direct Acylation Approaches in Phenylacetylene (B144264) Chemistry

The direct acylation of phenylacetylene is a straightforward approach to 1-phenyl-3-butyn-1-one and its analogues. This typically involves the reaction of a metal acetylide with an acylating agent. While conceptually simple, the high reactivity of organometallic reagents like lithium, magnesium, and sodium acetylides can lead to side reactions and lower yields. acs.org

A notable example is the reaction of lithium phenylacetylide with a Weinreb amide. Studies have shown that the reaction proceeds through a stable tetrahedral intermediate, and using an excess of the lithium acetylide can lead to high yields of the corresponding ynone. wisc.edu For instance, the reaction of lithium phenylacetylide with N-methoxy-N-methylacetamide at low temperatures can produce 4-phenyl-3-butyn-2-one (B156156).

In a large-scale synthesis of 4-phenyl-3-butyn-2-one, a key intermediate for a potent adenosine (B11128) antagonist, a phenylacetylenic Grignard reagent was reacted with acetic anhydride (B1165640). This method proved to be high-yielding and suitable for industrial production. acs.org

ReactantsReagents & ConditionsProductYield
Phenylacetylene, Ethylmagnesium bromideAcetic anhydride, THF, <4 °C4-Phenyl-3-butyn-2-oneHigh
Lithium phenylacetylideWeinreb amide, THF/pentane, -50 °C to 20 °CKetone90-95% wisc.edu

Oxidative Functionalization Routes to Alkynyl Ketones

Oxidative methods offer an alternative pathway to alkynyl ketones, often starting from propargylic alcohols or the alkynes themselves. nih.gov These reactions introduce the ketone functionality through an oxidation step.

One such strategy involves the ruthenium-catalyzed hydrosilylation of alkynes bearing a hydroxyl group, followed by oxidation of the intermediate vinylsilane to afford a ketone. nih.gov This sequence is equivalent to a stereoselective aldol-type process. nih.gov

Another approach is the sulfur-mediated difunctionalization of internal alkynes. rsc.org The reaction of a phenyl-substituted internal alkyne with triflic anhydride-activated diphenyl sulfoxide (B87167) generates a sulfonium (B1226848) vinyl triflate intermediate. Subsequent hydrolysis and nucleophilic substitution can lead to a variety of α-heterosubstituted ketones. rsc.org

Gold-catalyzed oxidation of internal alkynes functionalized with a carbonyl group in the presence of an N-oxide can also yield α,β-diketones and related structures under mild conditions. organic-chemistry.org

Grignard Reagent-Mediated Synthesis with Carboxylic Acid Derivatives

The formation of ynones, such as 1-phenyl-3-butyn-1-one, can be effectively achieved through the reaction of an organometallic species with a suitable acylating agent. Grignard reagents, renowned for their robust nucleophilicity, are particularly well-suited for this carbon-carbon bond formation. chem21labs.comchemie-brunschwig.ch The synthesis strategy typically involves the reaction of an alkynyl Grignard reagent with a carboxylic acid derivative, such as an acid halide or anhydride.

One pathway involves the preparation of an alkynyl Grignard reagent, such as butynylmagnesium halide, which then acts as a nucleophile attacking an electrophilic benzoic acid derivative. For instance, reacting a benzoyl halide with an alkynylmagnesium compound in an ether-based solvent like tetrahydrofuran (B95107) (THF) or diethyl ether can yield the desired ynone. google.com The general mechanism for Grignard reactions with acyl chlorides involves nucleophilic addition to the carbonyl carbon, followed by the elimination of the halide leaving group to form the ketone. youtube.com

Alternatively, a phenyl Grignard reagent (phenylmagnesium bromide) can be reacted with a derivative of butynoic acid. A notable large-scale synthesis of 4-phenyl-3-butyn-2-one, an isomer of the target compound, was achieved by reacting a phenylacetylenic Grignard reagent with acetic anhydride in THF at low temperatures (<4 °C). This method proved to be high-yielding and amenable to large-scale production.

It is critical to control the reaction conditions to prevent a common side reaction: the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol. youtube.comacs.org This is often managed by using stoichiometric amounts of the reagents and maintaining low reaction temperatures.

The reaction of Grignard reagents with carbon dioxide represents another application of this chemistry, leading to the formation of a carboxylate salt which, upon acidic workup, yields a carboxylic acid. miracosta.edu This method underscores the versatility of Grignard reagents in forming new carbon-carbon bonds with carbonyl-containing electrophiles.

Grignard ReagentCarboxylic Acid DerivativeKey ConditionProduct TypeReference
Alkynylmagnesium HalideBenzoyl HalideAnhydrous Ether SolventYnone google.com
Phenylacetylenic GrignardAcetic AnhydrideLow Temperature (<4 °C)Ynone (Isomer)
Phenylmagnesium BromideCarbon Dioxide (Dry Ice)Acidic WorkupCarboxylic Acid miracosta.edu
Generic R-MgXEsterExcess GrignardTertiary Alcohol youtube.comacs.org

Enantioselective Synthesis of Chiral Phenylalkynol Precursors

The synthesis of enantioenriched compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of stereoisomers can differ dramatically. google.com For a ketone like 1-phenyl-3-butyn-1-one, a primary strategy to obtain it in a chiral, non-racemic form is through the oxidation of an enantiomerically pure chiral alcohol precursor, in this case, (R)- or (S)-1-phenyl-3-butyn-1-ol. Two principal routes to these chiral precursors are the asymmetric addition of an alkyne to an aldehyde and the asymmetric reduction of the corresponding ynone.

The catalytic asymmetric addition of a terminal alkyne to an aldehyde is a powerful method for generating chiral propargylic alcohols, as it simultaneously forms a carbon-carbon bond and a stereocenter. nih.govnih.gov A variety of chiral catalysts have been developed for this transformation.

BINOL-Based Catalysts: 1,1'-Bi-2-naphthol (BINOL) and its derivatives are highly effective ligands for asymmetric synthesis. nih.gov In combination with Ti(O-iPr)4, a BINOL-Ti complex can catalyze the addition of an alkynylzinc species to an aldehyde with high enantioselectivity. illinois.edu Similarly, an indium(III)/BINOL complex has been shown to be a "bifunctional" catalyst, activating both the aldehyde and the alkyne, leading to high enantiomeric excess (ee) across a broad range of substrates. researchgate.net

Amino Alcohol Catalysts: Chiral amino alcohols, such as those derived from ephedrine (B3423809) or proline, are also successful catalysts. nih.govoup.com For instance, (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol can catalyze the enantioselective addition of dialkylzincs to alkynyl aldehydes, affording optically active secondary alkynyl alcohols in high ee. oup.com

Enzymatic and Biocatalytic Reduction: An alternative approach is the enantioselective reduction of the prochiral ketone, 1-phenyl-3-butyn-1-one. Biocatalysis using enzymes or whole-cell systems offers high selectivity under mild conditions. The W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been used for the enantioselective reduction of the isomer 4-phenyl-3-butyn-2-one, producing the (S)-alcohol with excellent yield and enantioselectivity. researchgate.net Reductions of aromatic ketones to (S)-alcohols have also been achieved with high selectivity using the acetone (B3395972) powder of Geotrichum candidum. acs.org

Asymmetric Borane (B79455) Reduction: Chemical methods, such as the Midland or Alpine-Borane reduction, can also be employed. A catalytic asymmetric reduction of 4-phenyl-3-butyn-2-one was developed using a myrtanyl borane catalyst generated in situ, achieving 90% yield and 80% ee. chemrxiv.org

The resulting enantiopure 1-phenyl-3-butyn-1-ol can then be oxidized to the desired 1-phenyl-3-butyn-1-one without racemization.

MethodCatalyst/ReagentSubstratesEnantiomeric Excess (ee)Reference
Asymmetric AlkynylationBINOL/Ti(O-iPr)₄/Zn(alkynyl)₂Aldehydes + AlkynesGood to High nih.govillinois.edu
Asymmetric Alkynylation(S)-DPMPMAlkynyl Aldehydes + Dialkylzincsup to 73% oup.com
Asymmetric AlkynylationProPhenol/Zn(Me)₂Aldehydes + AlkynesHigh nih.gov
Asymmetric ReductionW110A TeSADH (Enzyme)4-Phenyl-3-butyn-2-oneHigh researchgate.net
Asymmetric ReductionMyrtanyl Borane (catalytic)4-Phenyl-3-butyn-2-one80% chemrxiv.org

Scalable and Industrially Relevant Synthetic Procedures

Translating a synthetic route from a laboratory bench to an industrial scale requires consideration of factors such as cost, safety, efficiency, and environmental impact. For 1-phenyl-3-butyn-1-one and its analogues, several methodologies have been developed that are suitable for large-scale production.

A key example of a scalable Grignard reaction is the synthesis of 4-phenyl-3-butyn-2-one, where phenylacetylene was converted to its Grignard reagent and reacted with acetic anhydride on a multi-kilogram scale. The procedure was optimized for safety and yield, keeping the acetylenic Grignard reagent at 35 °C to prevent precipitation and adding it slowly to cold acetic anhydride to control the exotherm.

The oxidation of propargylic alcohol precursors to the final ynone product has also been optimized for industrial application. An eco-friendly method utilizes a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene, using air (oxygen) as the ultimate oxidant. This protocol is not only environmentally benign but has been demonstrated on a large scale with reduced catalyst loading, highlighting its industrial viability.

Modern industrial synthesis increasingly employs advanced manufacturing technologies. Continuous flow reactors, for example, offer significant advantages over traditional batch systems for highly exothermic or hazardous reactions. They enhance heat and mass transfer, improve safety by minimizing the volume of reactive material at any given time, and can lead to higher purity and shorter reaction times. The synthesis of related 4-aryl-2-butanones has been successfully translated from microwave batch conditions to scalable continuous flow processes.

The choice of solvent is another critical factor in industrial synthesis. Solvents like cyclopentyl methyl ether (CPME) are gaining favor as "green" alternatives to more hazardous ethers like THF or diethyl ether. CPME is produced via an atom-economical process and has favorable properties such as low peroxide formation and a low heat of vaporization, making it safer and more energy-efficient to recover and recycle.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Phenyl 3 Butyn 1 One

Reactions of the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in 1-phenyl-3-butyn-1-one is a site of high electron density, making it susceptible to a variety of addition reactions.

Hydrogenation and Semihydrogenation Reactions

The triple bond of 1-phenyl-3-butyn-1-one can be fully or partially reduced through hydrogenation. Complete hydrogenation leads to the formation of the corresponding alkane, 4-phenylbutan-2-one. lookchem.com However, achieving selective semihydrogenation to the alkene is often the desired outcome.

The stereochemical result of semihydrogenation, yielding either the (Z)- or (E)-alkene, is highly dependent on the catalyst and reaction conditions employed. For instance, palladium-based catalysts are commonly used for hydrogenation reactions. beilstein-journals.orgworktribe.com The use of a Pd@MonoBor monolithic catalyst under mild conditions resulted in high conversion with a cis-selectivity of 50%. beilstein-journals.org In another study, various palladium-based bimetallic catalysts were investigated for the hydrogenation of 4-phenyl-3-butyn-2-one (B156156), a closely related compound. lookchem.com While monometallic Pd/SiO2 showed low alkene selectivity due to overhydrogenation, a Pd3Pb/SiO2 catalyst demonstrated almost stoichiometric conversion to the alkene. lookchem.com Time-course analysis revealed that with the Pd3Pb/SiO2 catalyst, the (Z)-alkene is the initial major product, which can then isomerize to the more stable (E)-alkene. lookchem.com

CatalystProduct(s)SelectivityReference
Pd@MonoBorcis-alkene50% cis-selectivity beilstein-journals.org
Pd/SiO2Alkane (overhydrogenation)Low alkene selectivity lookchem.com
Pd3Pb/SiO2(Z)-alkene, (E)-alkeneHigh alkene selectivity lookchem.com

Nucleophilic Additions to the Alkyne Moiety

The electron-withdrawing nature of the adjacent carbonyl group activates the alkyne in 1-phenyl-3-butyn-1-one towards nucleophilic attack, a reaction often referred to as a conjugate or Michael addition. acs.orgnih.gov This reactivity is a cornerstone of its utility in synthesis. The regioselectivity of the attack, whether at the carbonyl carbon (1,2-addition) or the alkyne (1,4-addition), is influenced by the nature of the nucleophile. acs.orgnih.gov "Soft" nucleophiles typically favor the 1,4-addition pathway. acs.orgnih.gov

A variety of nucleophiles participate in these additions. For example, the reaction with thiols (thiol-yne reaction) is a well-established transformation. acs.org Similarly, amines can add to the activated alkyne in an amino-yne reaction. acs.org Research has shown that high surface area magnesium oxide can catalyze the double addition of 1,3-propanedithiol (B87085) to 4-phenyl-3-butyn-2-one, achieving a near-quantitative yield of the double addition product. acs.orgnih.gov

Cycloaddition Reactions (e.g., Click Chemistry Applications)

1-Phenyl-3-butyn-1-one can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a class of reactions central to "click chemistry." nih.gov These reactions are highly efficient and lead to the formation of five-membered heterocyclic rings. nih.gov For instance, it can react with azides to form triazoles, a reaction that has become a powerful tool in various fields of chemistry. nih.govmdpi.com

Furthermore, 1-phenyl-3-butyn-1-one has been shown to participate as the 2π component in [8+2] cycloaddition reactions with 6-cyanobenz[a]indolizines, yielding a mixture of regioisomeric cyclazines. clockss.org This highlights its versatility in constructing complex polycyclic systems.

Halogenation and Hydrohalogenation

The triple bond of alkyne-containing ketones can undergo halogenation and hydrohalogenation. While specific studies on 1-phenyl-3-butyn-1-one are not extensively detailed in the provided results, the general reactivity of similar compounds suggests these reactions are feasible. For example, the synthesis of 1-bromo-3-butyn-2-one involves the formolysis of an ethynyl-bromomethyl-dioxolane precursor. researchgate.netresearchgate.net Additionally, the treatment of a related vinyl dioxolane with bromine and lithium carbonate leads to a dibromobutenone derivative. researchgate.net These examples indicate that the triple bond in 1-phenyl-3-butyn-1-one would be reactive towards the addition of halogens and hydrogen halides, leading to the corresponding dihaloalkenes or vinyl halides.

Reactions of the Ketone Carbonyl Group

The carbonyl group of 1-phenyl-3-butyn-1-one is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Addition to the Carbonyl

Nucleophilic addition to the carbonyl carbon of aldehydes and ketones is a fundamental reaction in organic chemistry. masterorganicchemistry.comyoutube.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by the electronic nature of its substituents. masterorganicchemistry.com

In the context of 1-phenyl-3-butyn-1-one, nucleophilic addition to the carbonyl group competes with addition to the alkyne. "Hard" or strong nucleophiles, such as organometallic reagents like Grignard reagents (organomagnesium halides) and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. acs.orgnih.gov For example, the reaction with an acetylide ion, a carbon nucleophile, would lead to the formation of a propargylic alcohol after an acidic workup. nahrainuniv.edu.iq The enantioselective addition of alkyne nucleophiles to carbonyl groups is a significant area of research, often employing chiral ligands to control the stereochemistry of the newly formed stereocenter. nih.gov

Nucleophile TypePredominant Reaction PathwayProduct TypeReference
Soft Nucleophiles (e.g., thiols, amines)1,4-Conjugate Additionβ-substituted enones acs.orgnih.gov
Hard Nucleophiles (e.g., Grignard reagents, organolithiums)1,2-Addition to CarbonylPropargylic alcohols acs.orgnih.govnih.gov

Reduction Strategies to Alcohols

The reduction of 1-phenyl-3-butyn-1-one to its corresponding alcohol, 1-phenyl-3-butyn-1-ol, can be accomplished using various reducing agents. The choice of reagent dictates the selectivity and reaction conditions.

Common hydride-transfer reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.net NaBH₄ is considered a milder and safer reagent compared to LiAlH₄. chemguide.co.uk It can be used in alcoholic or even aqueous alkaline solutions. chemguide.co.uk Aldehydes and ketones are readily reduced by NaBH₄ to primary and secondary alcohols, respectively. masterorganicchemistry.com

Lithium aluminum hydride is a more potent reducing agent and will also reduce the ketone functionality. harvard.edu However, its high reactivity means it is less selective and can also reduce other functional groups if present. harvard.edu The typical procedure involves reaction at room temperature in a solvent like diethyl ether, followed by an acidic workup to liberate the alcohol. chemguide.co.uk

For enantioselective reductions, chiral reducing agents can be employed. Reagents like those derived from (R)- or (S)-BINAL-H have shown high enantioselectivity in the reduction of ketones with a π-system, such as the phenyl group in 1-phenyl-3-butyn-1-one. uwindsor.ca The stereochemical outcome is often predictable, with the (S)-BINAL-H reagent yielding the (S)-alcohol and the (R)-reagent giving the (R)-alcohol. uwindsor.ca

Below is a table summarizing common reduction strategies for converting ketones to alcohols:

ReagentTypical ConditionsSelectivityProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room TempReduces ketones and aldehydes1-Phenyl-3-butyn-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Room Temp, followed by acidic workupPowerful, less selective, reduces many functional groups1-Phenyl-3-butyn-1-ol
(R)- or (S)-BINAL-HTHF, -78 °C, followed by H₂O workupEnantioselective for ketones with π-systems(R)- or (S)-1-Phenyl-3-butyn-1-ol

Condensation Reactions

1-Phenyl-3-butyn-1-one can participate in condensation reactions, a class of reactions where two molecules combine with the loss of a small molecule, such as water. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org In a variation of this, 1-phenyl-3-butyn-1-one, which possesses α-hydrogens on the methylene (B1212753) group, can react with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base. wikipedia.orggoogle.com

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct can then dehydrate, often under the reaction conditions, to yield a conjugated enone. For instance, the condensation of benzaldehyde with acetone (B3395972) is a well-known example of the Claisen-Schmidt reaction. google.com

Reactivity of the Phenyl Substituent and Aromatic Functionalization

The phenyl group of 1-phenyl-3-butyn-1-one is susceptible to electrophilic aromatic substitution reactions, although the carbonyl group is deactivating. This means that harsher conditions may be required compared to an unsubstituted benzene (B151609) ring. The carbonyl group is a meta-directing group, meaning that incoming electrophiles will preferentially add to the meta position of the phenyl ring.

Cascade and Tandem Reactions Involving Multiple Functional Groups

The presence of multiple functional groups in 1-phenyl-3-butyn-1-one (a phenyl ring, a ketone, and an alkyne) makes it a suitable substrate for cascade and tandem reactions. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures. core.ac.uk

For example, cascade reactions involving intramolecular cyclizations can be initiated. An iminium ion formed from a related precursor can undergo an intramolecular Prins cyclization. core.ac.uk Another example is the iodine monochloride-promoted cascade reaction of similar compounds, 1-phenylpent-4-yn-2-ols, to synthesize 1-naphthaldehydes. researchgate.net This reaction proceeds through an iodonium (B1229267) intermediate that undergoes an intramolecular Friedel-Crafts type reaction. researchgate.net

Mechanistic Investigations of Key Transformations

The alkyne moiety of 1-phenyl-3-butyn-1-one can undergo radical additions. For instance, the hydrostannation of alkynyl ketones using trineophyltin hydride can be initiated by radical initiators like AIBN. conicet.gov.ar This reaction proceeds via the addition of a stannyl (B1234572) radical to the alkyne, followed by hydrogen atom transfer from the tin hydride to the resulting vinyl radical. These reactions can lead to a mixture of regio- and stereoisomers. conicet.gov.ar The 1-butyn-3-yl radical is a highly reactive intermediate that can be formed through methods like photolysis and can participate in various addition and substitution reactions. ontosight.ai

Ionic reaction mechanisms are prevalent in the chemistry of 1-phenyl-3-butyn-1-one, particularly involving nucleophilic additions to the carbonyl group and the activated alkyne.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.org This addition leads to a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org This is the fundamental mechanism for the reduction of the ketone to an alcohol using hydride reagents like NaBH₄. masterorganicchemistry.com

Nucleophilic Conjugate Addition to the Alkyne: The alkyne in 1-phenyl-3-butyn-1-one is activated by the adjacent carbonyl group, making it an electrophilic site for nucleophilic conjugate addition (a Michael-type reaction). acs.org Softer nucleophiles tend to favor this 1,4-addition over the 1,2-addition to the carbonyl. nih.gov The reaction of 1,3-diphenylprop-2-yn-1-one with thiophenol in the presence of a base is a classic example of a thiol-yne Michael addition. nih.gov

The mechanism of halogenation of the alkyne can also proceed through an ionic pathway. The reaction of internal, carbonyl-conjugated alkynes like 4-phenyl-3-butyn-2-one with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can involve electrophilic attack by the halogen on the triple bond. figshare.com

Transition State Analysis

The elucidation of reaction mechanisms involving 1-phenyl-3-butyn-1-one relies heavily on the characterization of transition states, which represent the highest energy points along a reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating these fleeting structures. mdpi.comnih.gov Such analyses provide critical insights into reaction feasibility, selectivity, and the electronic and steric factors governing the transformation.

Cycloaddition Reactions

The conjugated enyne motif of 1-phenyl-3-butyn-1-one makes it a potential substrate for various cycloaddition reactions. The analysis of transition states in these reactions is key to understanding their mechanisms.

In a related study on the [2+2] cycloaddition between a ruthenabenzene complex and propynol (B8291554) derivatives, DFT calculations were employed to map the reaction's energy profile. xmu.edu.cn The calculations, performed at the B3LYP-D3/def2-TZVP/PCM(DCM)//B3LYP/6-31G(d) level of theory, revealed that the reaction proceeds through a metallacyclobutene intermediate. xmu.edu.cn The transition state leading to this intermediate is critical in determining the reaction rate. For the reaction with 2-phenyl-3-butyn-2-ol, the Gibbs free energy of activation for the formation of the key intermediate was calculated, highlighting the influence of substituents on the transition state stability. xmu.edu.cn Although the substrate is not 1-phenyl-3-butyn-1-one, the study underscores the power of transition state analysis in understanding the cycloaddition of phenyl-substituted butynols. xmu.edu.cn

For 1,3-dipolar cycloadditions, DFT calculations are routinely used to predict regioselectivity and activation barriers. mdpi.comnih.govd-nb.info Studies on the cycloaddition of azides to alkynes, a reaction type applicable to 1-phenyl-3-butyn-1-one, have shown that the activation barriers are sensitive to the electronic nature of the substituents on both the dipole and the dipolarophile. d-nb.info For instance, the Gibbs free energy barriers for the C-N bond formation step in copper-catalyzed azide-alkyne cycloadditions (CuAAC) were calculated to be around 18.6-21.2 kcal/mol, indicating that binuclear copper intermediates could be favored. d-nb.info

Cycloisomerization Reactions

Transition state analysis has been applied to the cycloisomerization of alkynols, which are structurally related to 1-phenyl-3-butyn-1-one. A DFT study on the Mo(CO)₅-catalyzed cycloisomerization of 1-phenyl-3-butyn-1-ol investigated the alkyne-alkylidene rearrangement mechanism. nih.gov This rearrangement was identified as the rate-determining step. The calculations showed that the activation energy for this step was remarkably similar for both a secondary alkynol (1-phenyl-3-butyn-1-ol) and a primary alkynol (3-butyn-1-ol), suggesting minimal substrate dependency in this specific catalytic system. nih.gov

The following table summarizes the calculated activation energies for the rate-determining alkyne-alkylidene rearrangement step.

SubstrateCalculation MethodActivation Energy (Enthalpy, kcal/mol)Activation Energy (Gibbs Free Energy, kcal/mol)
1-Phenyl-3-butyn-1-olDFT25.423.0
3-Butyn-1-olDFT25.325.1
Data sourced from a computational study on Mo-carbonyl-catalyzed alkynol cycloisomerization. nih.gov

These findings indicate that the phenyl substituent in 1-phenyl-3-butyn-1-ol does not significantly alter the energy of the transition state for the key rearrangement step compared to the unsubstituted analogue. nih.gov

Michael Additions

The reactivity of the activated alkyne in 1-phenyl-3-butyn-1-one towards nucleophiles can be understood by analyzing the transition states of Michael-type additions. A kinetic and mechanistic study on the addition of anilines to 3-butyn-2-one (B73955) revealed a remarkable catalytic effect from protons. researchgate.net The analysis suggested that the reaction can proceed through both the protonated and unprotonated forms of the substrate. The protonated form of the acetylenic ketone was found to be approximately 10⁹ times more reactive than the unprotonated form. researchgate.net This immense rate enhancement is attributed to the stabilization of the developing negative charge in the transition state. A linear Brønsted-type plot was observed for reactions under certain conditions, indicating a consistent mechanism where the nucleophilic attack is the rate-determining step. researchgate.net While this study focused on 3-butyn-2-one, the principles are directly applicable to 1-phenyl-3-butyn-1-one, where the phenyl group would further influence the electronics of the conjugated system.

Design, Synthesis, and Chemical Exploration of 1 Phenyl 3 Butyn 1 One Derivatives and Analogues

Structural Modification Strategies for Tailored Reactivity

The reactivity of 1-phenyl-3-butyn-1-one is intrinsically linked to its structure, offering a versatile platform for chemical modifications. Strategies to tailor its reactivity often focus on the manipulation of the phenyl ring, the alkynyl group, and the ketone functionality. These modifications can influence the electronic properties of the molecule, thereby altering its susceptibility to nucleophilic or electrophilic attack, and its participation in pericyclic reactions.

One key strategy involves the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring. Electron-donating groups can increase the electron density of the π-system, potentially influencing the regioselectivity of addition reactions. Conversely, electron-withdrawing groups, such as pentafluorophenyl substituents, can enhance the electrophilicity of the α,β-unsaturated system, leading to increased reactivity in certain transformations. researchgate.net For instance, the introduction of a pentafluorophenyl group in place of the phenyl group in the analogous (E)-1-phenylbut-1-en-3-one system resulted in a significant increase in cytotoxic activity against leukemia cell lines, highlighting how aryl modification can tune biological properties. researchgate.net

Modification of the terminal alkyne is another powerful approach. The acidic proton of the terminal alkyne can be replaced with various groups, such as a triisopropylsilyl (TIPS) group, which not only protects the alkyne but also enhances solubility in organic solvents and allows for facile purification. orgsyn.org The reactivity of the ketone can also be modulated. For example, its conversion to a corresponding alcohol, 1-phenyl-3-buten-1-ol, changes the electronic nature and opens up different reaction pathways, such as oxidation or substitution of the hydroxyl group. nih.gov

Synthesis of Substituted Phenylalkynones

The synthesis of substituted phenylalkynones is crucial for exploring structure-activity relationships and developing new chemical entities. A primary method for their preparation is the Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. byjus.comwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. byjus.comwikipedia.orgorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling tolerate a wide range of functional groups, making it a highly versatile tool for the synthesis of complex molecules. wikipedia.orgyoutube.com

For the synthesis of 1-phenyl-3-butyn-1-one derivatives, a substituted benzoyl chloride can be reacted with a suitable terminal alkyne. For example, 4-phenyl-3-butyn-2-one (B156156) can be prepared through the condensation of phenylacetylene (B144264) with acetyl chloride. The Sonogashira coupling has also been employed in the synthesis of various substituted phenylalkynones by coupling aryl halides with terminal alkynes. organic-chemistry.org

Aryl Halide/ElectrophileAlkyneCatalyst/ConditionsProductReference
2-IodoanilineButa-1,3-diynePd/Cu catalyst2-(Buta-1,3-diynyl)aniline spbu.ru
1-Iodo-2-(methylthio)benzeneButa-1,3-diynePd/Cu catalyst1-(Buta-1,3-diynyl)-2-(methylthio)benzene spbu.ru
Substituted Benzaldehyde (B42025)Acetone (B3395972)NaOH (Aldol Condensation)(E)-1-Phenylbut-1-en-3-one derivatives researchgate.net
Benzoyl Halide DerivativesAcetylacetoneMetal halide, tertiary amine1-Phenyl-1,3-butanedione derivatives google.com

This table presents examples of synthetic routes towards substituted phenylalkynone precursors and related structures.

Heterocyclic Derivatives Incorporating the Phenylalkynone Moiety

The phenylalkynone scaffold serves as a valuable building block for the synthesis of a diverse range of heterocyclic compounds. The presence of both an electrophilic ketone and a reactive alkyne allows for various cyclization strategies, including cycloaddition reactions. libretexts.org

One common approach is the [3+2] cycloaddition, where the alkyne acts as a dipolarophile. uchicago.edu For example, nitrones can react with alkynes in a [3+2] cycloaddition to form isoxazolines. rsc.org Azides also undergo [3+2] cycloaddition with alkynes to yield triazoles, a reaction often catalyzed by copper(I). mdpi.com

Furthermore, phenylalkynones can be used to construct fused heterocyclic systems. For instance, 2-methylthiolated phenylalkynones can undergo a photocatalytic radical relay reaction with potassium metabisulfite (B1197395) to generate 3-alkylthiochromones. dntb.gov.uafrontiersin.orgsciencegate.app In another example, 4-phenyl-3-butyn-2-one reacts with 1,3-dimethyl-6-hydrazinouracil (B1329703) to form pyrazolo[3,4-d]pyrimidine derivatives. beilstein-journals.org These reactions demonstrate the utility of the phenylalkynone core in accessing complex heterocyclic structures.

Phenylalkynone DerivativeReagentReaction TypeHeterocyclic ProductReference
4-Phenyl-3-butyn-2-one1,3-Dimethyl-6-hydrazinouracilHeteroannulationPyrazolo[3,4-d]pyrimidine derivative beilstein-journals.org
2-Methylthiolated phenylalkynonesPotassium metabisulfitePhotocatalytic radical relay cyclization3-Alkylthiochromones dntb.gov.uafrontiersin.org
N-Methyl-phenylnitronetrans-1-Chloro-2-nitroethylene (alkene analogue)[3+2] CycloadditionIsoxazolidine derivative rsc.org
AlkynesAzides[3+2] CycloadditionTriazoles mdpi.com

This table provides examples of the synthesis of heterocyclic derivatives from phenylalkynone precursors and related alkynes.

Conjugate Systems and Extended π-Systems

The alkynyl ketone functionality of 1-phenyl-3-butyn-1-one is a key component for the construction of extended conjugate systems and enediynes. These structures are of significant interest due to their unique electronic and photophysical properties.

One method to create extended π-systems is through the synthesis of enediynes, which contain a Z- or E-hex-3-en-1,5-diyne core. A phosphine-mediated, stereocontrolled synthesis has been developed for Z-enediynes. rsc.org Another approach involves the electrophilic cyclization of diacetylenes followed by Sonogashira coupling to produce asymmetrically substituted enediynes fused to heterocyclic cores like benzothiophene, benzofuran, and indole. spbu.ru

Furthermore, the hydrostannation of alkynyl ketones, such as 1-phenyl-2-propyn-1-one, with trineophyltin hydride can lead to the stereoselective synthesis of stannyl (B1234572) enones. conicet.gov.ar These stannylated intermediates are valuable for further cross-coupling reactions to build more complex conjugated systems. The synthesis of acyclic cis-enediynes has also been achieved through an acid-catalyzed rearrangement of 1,2-diyn-2-propen-1-ols. acs.org

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
Alkynylphosphonium saltLithium acetylide, alkynePhosphine-mediated couplingZ-Enediyne rsc.org
ortho-Functionalized (buta-1,3-diynyl)arenesICl, then terminal alkyne with Pd/Cu catalystIodocyclization, Sonogashira couplingFused heterocyclic enediyne spbu.ru
Alkynyl ketonesTrineophyltin hydrideRadical hydrostannationStannyl enones conicet.gov.ar
1,2-Diyn-2-propen-1-ols(±)-10-Camphorsulfonic acidAcid-catalyzed rearrangementAcyclic cis-enediynes acs.org

This table highlights methods for the synthesis of conjugate and extended π-systems derived from or related to phenylalkynones.

Advanced Spectroscopic Characterization and Theoretical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 1-phenyl-3-butyn-1-one.

While specific, experimentally verified spectra for 1-phenyl-3-butyn-1-one are not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar alkynyl ketone structures.

For the ¹H NMR spectrum , the protons on the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group are expected to be deshielded and would likely resonate around δ 3.5-4.0 ppm. The terminal alkyne proton (C≡CH) is anticipated to appear as a triplet at approximately δ 2.0-3.0 ppm due to coupling with the methylene protons.

In the ¹³C NMR spectrum , the carbonyl carbon (C=O) is the most deshielded, with a characteristic resonance expected in the δ 180-195 ppm range. The carbons of the phenyl ring would generate signals between δ 120-140 ppm. The two sp-hybridized carbons of the alkyne function are distinctive, typically resonating in the δ 70-90 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Phenyl-3-butyn-1-one (Note: These are estimated values based on analogous structures and have not been experimentally verified from published data.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl (C=O)-185
Phenyl C1 (ipso)-137
Phenyl C2, C6 (ortho)7.9128
Phenyl C3, C5 (meta)7.5129
Phenyl C4 (para)7.6134
Methylene (CH₂)3.7 (d)45
Alkyne C (internal)-80
Alkyne CH (terminal)2.5 (t)75

Interactive Table: Click on headers to sort.

Although specific 2D NMR studies on 1-phenyl-3-butyn-1-one are not documented in the literature, the expected correlations can be inferred.

COSY (Correlation Spectroscopy): A cross-peak would be expected between the methylene protons and the terminal alkyne proton, confirming their scalar coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would show correlations between protons and the carbons they are directly attached to, for instance, linking the methylene proton signals to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal longer-range couplings. Key correlations would include the methylene protons to the carbonyl carbon and the internal alkyne carbon, and the ortho-protons of the phenyl ring to the carbonyl carbon, which are crucial for piecing together the molecular fragments.

There is no specific information available in the scientific literature regarding solid-state NMR studies of 1-phenyl-3-butyn-1-one. This technique is typically employed for materials with interesting crystalline properties or for studying polymorphism, which has not been a documented focus for this compound.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the compound's molecular weight and for gaining structural information through its fragmentation behavior.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. The molecular formula for 1-phenyl-3-butyn-1-one is C₁₀H₈O. The calculated exact mass (monoisotopic mass) for the neutral molecule is 144.057515 Da. An HRMS analysis would be expected to yield an experimental mass value that closely matches this calculated mass, thereby confirming the molecular formula.

In electron ionization mass spectrometry (EI-MS), the fragmentation of 1-phenyl-3-butyn-1-one is predicted to follow established pathways for ketones and aromatic compounds. The molecular ion peak (M⁺•) would be observed at m/z 144 and is expected to be relatively intense due to the stabilizing effect of the aromatic ring.

The most characteristic fragmentation is the alpha-cleavage of the bonds adjacent to the carbonyl group. This leads to two primary fragment ions:

Loss of the propargyl radical (•CH₂C≡CH), resulting in the highly stable benzoyl cation at m/z 105 . This is predicted to be a major, if not the base, peak in the spectrum.

Loss of the phenyl radical (•C₆H₅), leading to a fragment at m/z 67 .

Further fragmentation of the benzoyl cation can lead to the phenyl cation at m/z 77 by loss of carbon monoxide.

Predicted Major Fragments in the Mass Spectrum of 1-Phenyl-3-butyn-1-one

m/zIon StructureOrigin
144[C₆H₅COCH₂C≡CH]⁺•Molecular Ion (M⁺•)
105[C₆H₅CO]⁺α-cleavage: M⁺• - •CH₂C≡CH
77[C₆H₅]⁺Fragmentation of benzoyl cation
67[COCH₂C≡CH]⁺α-cleavage: M⁺• - •C₆H₅

Interactive Table: Click on headers to sort.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of Alkynyl Ketones

The vibrational spectrum of an alkynyl ketone such as 1-phenyl-3-butyn-1-one is characterized by a series of distinct absorption bands, each corresponding to a specific molecular motion. The most prominent of these are associated with the carbonyl (C=O) and alkyne (C≡C) functionalities.

The carbonyl (C=O) stretching vibration is a particularly strong and sharp absorption in the IR spectrum, typically appearing in the region of 1710-1740 cm⁻¹. pg.edu.pl For ketones where the carbonyl group is conjugated with a phenyl ring, this frequency is lowered to approximately 1690-1666 cm⁻¹. wpmucdn.commsu.edu This shift is attributed to the delocalization of π-electrons between the aromatic ring and the carbonyl group, which reduces the double bond character of the C=O bond, thereby lowering its force constant and vibrational frequency. msu.edu

The alkyne (C≡C) stretching vibration gives rise to a sharp, but typically weak, band in the IR spectrum around 2100 cm⁻¹. Its weakness is a consequence of the low polarity of the carbon-carbon triple bond. In contrast, this vibration often produces a strong signal in the Raman spectrum, as the polarizability of the C≡C bond changes significantly during the vibration. For terminal alkynes, a C-H stretching vibration of the sp-hybridized carbon is also observed around 3300 cm⁻¹.

Other characteristic vibrations include the C-H stretching modes of the phenyl group and the aliphatic chain, which appear around 3000 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring are typically observed in the 1400-1650 cm⁻¹ region. iapaar.com Bending vibrations and other skeletal modes occur at lower frequencies and contribute to the fingerprint region of the spectrum, which is unique to the molecule.

Table 1: Characteristic Vibrational Frequencies for Alkynyl Ketones

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)SpectrumIntensity
Carbonyl (C=O)Stretching1690 - 1666IRStrong
Alkyne (C≡C)Stretching~2100IRWeak
~2100RamanStrong
Terminal Alkyne (≡C-H)Stretching~3300IRMedium
Phenyl (C=C)Stretching1400 - 1650IRMedium-Strong
Aromatic (C-H)Stretching~3000-3100IRMedium
Aliphatic (C-H)Stretching~2850-2960IRMedium

Data compiled from multiple sources. wpmucdn.commsu.eduiapaar.com

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the conformational preferences of flexible molecules like 1-phenyl-3-butyn-1-one. The relative orientation of the phenyl ring and the butynone side chain can give rise to different conformers, which may be distinguishable by their unique vibrational signatures.

Studies on similar molecules, such as 4-phenyl-1-butyne (B98611), have shown that different conformers (e.g., anti and gauche) can have distinct S₁ ← S₀ origin transitions in their electronic spectra, separated by a small energy difference. acs.org These conformational differences can also manifest as subtle shifts in the vibrational frequencies of certain modes, particularly those involving the atoms that define the conformational flexibility. For instance, the coupling between the C-H bending modes of the methylene group and other skeletal vibrations can be sensitive to the dihedral angle between the phenyl ring and the side chain.

By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the gas phase or in a particular solvent. nih.gov The presence of multiple bands in a specific region of the spectrum where only one is expected can indicate the co-existence of multiple conformers at a given temperature. Temperature-dependent studies can further aid in this analysis, as the relative intensities of bands corresponding to different conformers will change according to their relative energies.

Electronic Spectroscopy: UV-Visible and Fluorescence Studies

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These studies provide valuable information about the chromophoric system and the excited-state properties of 1-phenyl-3-butyn-1-one.

Electronic Transitions and Chromophoric Behavior

The UV-visible absorption spectrum of 1-phenyl-3-butyn-1-one is dominated by electronic transitions within the conjugated system formed by the phenyl ring and the carbonyl group. The primary chromophore is the benzoyl group (C₆H₅-C=O). The interaction between the π-electrons of the phenyl ring and the carbonyl group gives rise to characteristic absorption bands.

Typically, aromatic ketones exhibit two main absorption bands in the UV region:

A strong absorption band, often referred to as the K-band, resulting from a π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system. For conjugated systems, this band is typically found at longer wavelengths (bathochromic shift) compared to their non-conjugated counterparts. utoronto.ca

A weaker absorption band, known as the R-band, arising from an n → π* transition. This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity.

The extent of conjugation significantly influences the wavelength of maximum absorption (λ_max). utoronto.ca The conjugation in 1-phenyl-3-butyn-1-one, involving the phenyl ring and the carbonyl group, results in a bathochromic shift of the π → π* transition compared to a non-conjugated ketone. The alkyne group, while part of the molecular structure, is not directly conjugated to the phenyl-carbonyl system and thus has a less direct, but still influential, electronic effect. The solvent can also play a role in the position and intensity of these bands, a phenomenon known as solvatochromism. researchgate.net

Excited State Dynamics

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways, collectively known as excited-state dynamics, can include fluorescence, phosphorescence, intersystem crossing, and non-radiative decay.

Fluorescence is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). Studies on similar aromatic ketones indicate that fluorescence can be a significant de-excitation pathway. rsc.org The quantum yield and lifetime of fluorescence are sensitive to the molecular structure and the surrounding environment.

Competition between different excited-state processes is common. For instance, intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁) can occur, which may then lead to phosphorescence (emission from T₁ to S₀) or other photochemical reactions. The efficiency of intersystem crossing in ketones is often significant. The dynamics of these processes can be studied using time-resolved spectroscopic techniques to understand the lifetimes of the various excited states. rsc.orgresearchgate.net The presence of the alkyne group may influence these dynamics by providing additional vibrational modes for energy dissipation.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure and dynamics in the gas and solution phases, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all atoms in the crystal lattice with high precision.

For 1-phenyl-3-butyn-1-one, an X-ray crystal structure would provide precise bond lengths, bond angles, and dihedral angles. This would definitively establish the preferred conformation of the molecule in the solid state, including the relative orientation of the phenyl ring with respect to the butynone side chain. Such data is crucial for validating and refining the results of theoretical calculations and conformational analyses performed using spectroscopic methods.

For example, in a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, which is synthesized from a precursor related to 1-phenyl-3-butyn-1-one, X-ray crystallography was used to determine the precise molecular geometry. researchgate.net This included the planarity of different parts of the molecule and the angles between them. researchgate.net Similar detailed structural information for 1-phenyl-3-butyn-1-one would be invaluable for a complete understanding of its chemical and physical properties. It would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that might influence the packing of the molecules in the crystal.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. For 1-phenyl-3-butyn-1-one, quantum mechanical investigations offer insights that complement experimental data, enabling a deeper comprehension of its chemical behavior. These theoretical studies are typically performed using methods like Density Functional Theory (DFT), which balances computational cost and accuracy.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-phenyl-3-butyn-1-one, this involves determining the bond lengths, bond angles, and dihedral angles that define its shape.

The molecule's conformational landscape is primarily dictated by the rotation around the single bond connecting the phenyl ring and the carbonyl group. While the phenyl ring and the carbon-carbon triple bond are rigid, their relative orientation can vary. Computational studies on analogous molecules, such as 4-phenyl-1-butyne and 1-phenylbut-2-yn-1-one, provide insight into the likely conformations. acs.org For instance, studies on 4-phenyl-1-butyne using DFT calculations identified two primary low-energy conformations, described as anti and gauche, based on the dihedral angle between the alkyl chain and the phenyl ring. acs.org A similar analysis for 1-phenyl-3-butyn-1-one would focus on the dihedral angle involving the carbonyl group, the alpha-carbon, the C1 of the phenyl ring, and the C2 of the phenyl ring. The planarity of the benzoyl group is a key feature, but slight torsions can occur to alleviate steric strain.

The conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angle and calculating the energy at each step to identify energy minima (stable conformers) and maxima (transition states between conformers).

Full Optimization: Starting from the structures identified in the PES scan, all geometric parameters are optimized to locate the precise energy minima.

Below is a representative data table illustrating the kind of results obtained from a conformational analysis of a similar phenyl-alkyne compound, showing distinct conformers and their relative energies.

Parameter Conformer A (Anti-like) Conformer B (Gauche-like)
Key Dihedral Angle (τ) ~180°~90°
Relative Energy (kJ/mol) 0.0 (Global Minimum)+ 2.5
Population at 298 K (%) ~75%~25%
This table is illustrative, based on typical findings for related phenyl-alkyne structures as specific data for 1-phenyl-3-butyn-1-one is not available in the provided search results.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the source of electrons in a chemical reaction, indicating regions of the molecule susceptible to electrophilic attack.

LUMO: This orbital accepts electrons, highlighting regions prone to nucleophilic attack.

For 1-phenyl-3-butyn-1-one, the HOMO is expected to have significant electron density distributed across the π-system of the phenyl ring and the carbon-carbon triple bond. The LUMO, conversely, would be primarily localized on the conjugated system formed by the carbonyl group and the phenyl ring, with a significant coefficient on the carbonyl carbon, making it the primary electrophilic site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. researchgate.net

Computational methods like DFT can accurately calculate and visualize these orbitals and their energy levels. mdpi.comnih.gov This analysis is fundamental to understanding the molecule's behavior in pericyclic reactions, nucleophilic additions, and its electronic spectroscopic properties.

The following table presents typical quantum chemical descriptors that would be calculated for 1-phenyl-3-butyn-1-one, with example values drawn from analyses of similar aromatic ketones. mdpi.com

Quantum Chemical Parameter Description Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.5 to 5.5
Ionization Potential (I) -E(HOMO)6.5 to 7.5
Electron Affinity (A) -E(LUMO)1.5 to 2.5
Note: These values are representative and serve to illustrate the output of electronic structure calculations.

Quantum mechanical calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for this purpose. nih.govresearchgate.net The calculated shifts for an optimized geometry are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to compare with experimental data. This can be invaluable for assigning complex spectra and verifying structural assignments. researchgate.net

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. The analysis allows for the assignment of specific vibrational modes to observed spectral bands, such as the characteristic C=O and C≡C stretching frequencies.

A table of predicted spectroscopic data for 1-phenyl-3-butyn-1-one would look as follows:

Parameter Type Functional Group Predicted Value
¹³C NMR Chemical Shift (ppm) Carbonyl (C=O)~195
Phenyl (C-ipso)~137
Phenyl (C-ortho/meta/para)~128-134
Alkynyl (C≡)~80-90
Methylene (-CH₂-)~45
¹H NMR Chemical Shift (ppm) Phenyl (ortho)~7.9
Phenyl (meta/para)~7.4-7.6
Methylene (-CH₂-)~3.4
Alkynyl (-C≡H)~2.2
IR Vibrational Frequency (cm⁻¹) C-H stretch (alkynyl)~3300
C-H stretch (aromatic)~3060
C≡C stretch~2120
C=O stretch~1685
Note: These are theoretically predicted values based on established ranges for the respective functional groups and are subject to the level of theory and basis set used in the calculation.

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com

For 1-phenyl-3-butyn-1-one, which features both an electrophilic carbonyl group and a reactive alkyne, several reactions could be modeled, such as:

Michael Additions: Nucleophilic addition to the alkyne, activated by the conjugated ketone.

Cycloadditions: The alkyne participating in [3+2] cycloadditions with dipoles like azides. nih.gov

Nucleophilic Addition to Carbonyl: The reaction of the ketone with nucleophiles.

The process involves proposing a reaction coordinate and searching for the transition state structure, which is a first-order saddle point on the potential energy surface (one imaginary frequency). Once the TS is located, its structure provides insight into the geometry of the activated complex. The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is directly related to the reaction rate. nih.gov For example, studies on the Mo-catalyzed cycloisomerization of the related compound 1-phenyl-3-butyn-1-ol have used DFT to calculate activation barriers for the rate-determining alkyne-alkylidene rearrangement step. nih.gov

A summary of a theoretical study on a model reaction might be presented as follows:

Reaction Step Species Relative Energy (kcal/mol)
1Reactants (Ynone + Nucleophile)0.0
2Transition State (TS1)+15.2
3Intermediate-5.8
4Transition State (TS2)+8.1
5Product-20.5
This table illustrates a hypothetical two-step reaction pathway for 1-phenyl-3-butyn-1-one, showing calculated activation energies and energies of intermediates.

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects, providing a more realistic description of chemical processes.

The most common methods are implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum.

For 1-phenyl-3-butyn-1-one, solvent effects would be important for:

Conformational Equilibria: Polar solvents may stabilize more polar conformers.

Electronic Structure: The HOMO-LUMO gap can change in a solvent, affecting UV-Vis absorption spectra (solvatochromism).

Reaction Rates: Solvents can have a dramatic effect on reaction barriers. For charged or highly polar transition states, polar solvents often provide stabilization, lowering the activation energy and accelerating the reaction rate. Conversely, for reactions with nonpolar transition states, the effect may be minimal or even rate-retarding.

Studies on related ynones in different media have shown the importance of the solvent. For instance, kinetic studies of Michael additions to 1-phenyl-2-propyn-1-one in acetonitrile (B52724) versus water revealed different reactivity and suggested a tighter transition state in the aprotic solvent. researchgate.net Computational modeling using PCM can rationalize these experimental observations by comparing calculated reaction profiles in the gas phase and in different solvents. researchgate.netmdpi.com

Parameter Gas Phase Acetonitrile (ε=37.5) Water (ε=78.4)
Calculated Dipole Moment (Debye) 3.1 D4.5 D4.8 D
HOMO-LUMO Gap (eV) 5.1 eV4.9 eV4.85 eV
Activation Energy for a Model Reaction (kcal/mol) 18.515.014.2
This illustrative table shows how key computed properties of 1-phenyl-3-butyn-1-one might be expected to change in solvents of different polarity.

Applications of 1 Phenyl 3 Butyn 1 One in Chemical Synthesis and Materials Science

Utility as a Versatile Building Block in Organic Synthesis

The dual functionality of 1-phenyl-3-butyn-1-one, possessing both a reactive alkyne and a carbonyl group, allows it to serve as a key starting material for the synthesis of a wide array of more complex molecules. lookchem.comontosight.ai Its carbon-carbon triple bond can participate in various addition and cycloaddition reactions, while the ketone moiety can undergo nucleophilic attack and condensation reactions. This reactivity makes it a staple in the synthetic chemist's toolbox for constructing diverse molecular architectures.

One notable application is in the synthesis of heterocyclic compounds. The inherent reactivity of the alkyne and ketone groups can be strategically exploited to form rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. For instance, reactions involving the carbonyl group can lead to the formation of pyrazole (B372694) and isoxazole (B147169) derivatives, while the alkyne can be utilized in cycloaddition reactions to generate various five- and six-membered heterocyclic systems. mdpi.comtubitak.gov.tr

Furthermore, 1-phenyl-3-butyn-1-one can be used in multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Precursor for Pharmacologically Relevant Scaffolds

The molecular framework of 1-phenyl-3-butyn-1-one is a valuable starting point for the synthesis of compounds with potential therapeutic applications. lookchem.comontosight.ai Many pharmaceuticals contain phenyl and heterocyclic moieties, both of which can be readily derived from this versatile precursor. The term "privileged scaffolds" is often used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets, and derivatives of 1-phenyl-3-butyn-1-one can be designed to access such scaffolds. researchgate.net

Research has shown that derivatives of similar alkynones can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov For example, the synthesis of chalcone (B49325) derivatives, which are known for their broad spectrum of pharmacological activities, can utilize intermediates derived from phenyl-alkyne structures. nih.govacs.org The ability to modify both the phenyl ring and the butynone chain allows for the creation of large libraries of compounds for biological screening, accelerating the drug discovery process. nih.gov

Role in Agrochemical Intermediate Synthesis

The agricultural industry also benefits from the chemical versatility of 1-phenyl-3-butyn-1-one and related compounds. lookchem.com It serves as an intermediate in the production of pesticides and other crop protection agents. lookchem.com The synthesis of various agrochemicals often involves the construction of complex molecular structures that can be efficiently assembled using building blocks like 1-phenyl-3-butyn-1-one.

For instance, certain nematicides, which are used to control parasitic worms in soil, contain structural motifs that can be synthesized from α,β-ketoalkynes. The reactivity of the triple bond and the carbonyl group allows for the introduction of various functional groups that can enhance the efficacy and selectivity of the final agrochemical product. The development of new and more effective crop protection agents is crucial for ensuring global food security, and versatile intermediates like 1-phenyl-3-butyn-1-one play a significant role in this ongoing research and development.

Development of Advanced Materials

Beyond its applications in the life sciences, 1-phenyl-3-butyn-1-one is also finding use in the field of materials science. Its unique electronic and structural properties make it an attractive monomer for the creation of novel polymers and other advanced materials with interesting optical and electronic characteristics.

Polymerization Reactions and Polymer Design

The terminal alkyne group of 1-phenyl-3-butyn-1-one makes it a suitable monomer for polymerization reactions. smolecule.com Polyacetylenes, which are polymers containing a backbone of alternating double and single carbon-carbon bonds, can be synthesized from acetylene-containing monomers. These polymers are known for their potential applications in electronics due to their conjugated π-electron systems, which can facilitate electrical conductivity. The phenyl group in 1-phenyl-3-butyn-1-one can also influence the properties of the resulting polymer, such as its solubility, thermal stability, and solid-state packing.

Application in Liquid Crystalline Materials

The rigid, rod-like structure imparted by the phenyl and alkyne groups in molecules derived from 1-phenyl-3-butyn-1-one suggests their potential application in liquid crystalline materials. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies, such as those found in televisions and computer monitors. The synthesis of side-chain liquid crystalline polyacetylenes has been reported, where mesogenic (liquid crystal-forming) units are attached to a polyacetylene backbone. acs.org The incorporation of structures similar to 1-phenyl-3-butyn-1-one into these polymers could lead to new liquid crystalline materials with tailored properties. researchgate.net

Photoactive and Optoelectronic Materials

The conjugated system of 1-phenyl-3-butyn-1-one, which includes the phenyl ring and the carbon-carbon triple bond, gives it interesting photoactive properties. This means that it can absorb and emit light, making it a candidate for use in optoelectronic devices. These devices, which source, detect, and control light, are at the heart of technologies such as solar cells, light-emitting diodes (LEDs), and photodetectors. google.comgoogle.com

Research into conjugated polymers for use in organic photovoltaic devices (solar cells) and organic light-emitting transistors (OLETs) is an active area. google.comgoogle.com The ability to synthesize polymers with specific electronic and optical properties is key to advancing these technologies. Monomers like 1-phenyl-3-butyn-1-one and its derivatives can be incorporated into these polymers to tune their performance, such as their ability to absorb sunlight or emit light of a particular color. mdpi.com

Future Directions and Emerging Research Avenues for Phenylalkynones

The unique structural and electronic properties of the phenylalkynone framework have established it as a valuable scaffold in organic synthesis and materials science. As researchers continue to explore its potential, several key areas of investigation are emerging that promise to enhance the utility and applicability of these compounds. The following sections detail the future directions and burgeoning research avenues for phenylalkynones, from sustainable production methods to the theoretical design of novel, function-oriented derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-3-butyn-1-one, and what factors influence their efficiency?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where phenylacetylene reacts with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include Sonogashira coupling between phenylacetylene and α-keto halides. Key factors affecting yield include catalyst choice (e.g., AlCl₃ vs. FeCl₃), solvent polarity (anhydrous dichloromethane preferred), and reaction temperature (0–25°C). Impurities from over-acylation may require column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic methods are most effective for characterizing 1-phenyl-3-butyn-1-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR, while the acetylenic protons (C≡CH) resonate as a singlet at ~2.5–3.0 ppm in ¹H NMR. Aromatic protons show splitting patterns consistent with monosubstituted benzene .
  • IR Spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡C stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 158 (C₁₀H₈O) with fragmentation patterns reflecting loss of CO (28 amu) .

Q. What safety protocols are critical when handling 1-phenyl-3-butyn-1-one in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats (due to acetylenic group flammability).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water, which may react with Lewis acid residues .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of 1-phenyl-3-butyn-1-one in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in [2+2] or Diels-Alder reactions. For example, the electron-deficient C≡C bond acts as a dienophile, with activation energies correlating with solvent polarity (toluene vs. DMF) . Molecular dynamics simulations further assess steric effects from the phenyl group .

Q. What strategies mitigate instability during storage of 1-phenyl-3-butyn-1-one?

  • Methodological Answer :

  • Storage Conditions : Under nitrogen atmosphere at –20°C to prevent ketone oxidation or acetylenic polymerization.
  • Stabilizers : Add 0.1% hydroquinone to inhibit radical-mediated degradation.
  • Container Material : Amber glass vials to block UV-induced reactions .

Q. How do researchers resolve contradictions in reaction yields reported for 1-phenyl-3-butyn-1-one derivatives?

  • Methodological Answer : Systematic analysis includes:

  • Control Experiments : Replicating conditions (e.g., catalyst purity, solvent drying).
  • Kinetic Studies : Monitoring reaction progress via HPLC to identify intermediate bottlenecks.
  • Cross-Validation : Comparing spectral data with literature (e.g., NIST databases) to confirm product identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.